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D-[2-13C]Xylitol

Enzyme stereospecificity Rare sugar synthesis 13C NMR

Procure this D-[2-13C]Xylitol to resolve your enzyme site-specificity and metabolic flux analyses with absolute positional precision. The ≥99% 13C enrichment at C2 yields unambiguous NMR signatures distinct from [1-13C] or [5-13C] positional isomers, directly confirming oxidation sites in dehydrogenases (e.g., yielding 4-13C-L-xylulose with G2DH). Its selective +1 Da shift enables robust LC/GC-MS internal standardization in complex matrices without the spectral crowding of uniformly labeled alternatives. Secure a cost-effective, stable-isotope reference standard backed by ≥98% chemical purity to ensure reproducible stoichiometric tracking from C2.

Molecular Formula C₄¹³CH₁₂O₅
Molecular Weight 153.14
Cat. No. B1161292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-[2-13C]Xylitol
Molecular FormulaC₄¹³CH₁₂O₅
Molecular Weight153.14
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 0.25 g / 0.5 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-[2-13C]Xylitol: Stable Isotope-Labeled Xylitol for Metabolic Tracer Studies


D-[2-13C]Xylitol is a stable isotope-labeled analog of xylitol, a naturally occurring sugar alcohol, in which the carbon-2 position is enriched with the non-radioactive 13C isotope . With a molecular formula of C₄¹³CH₁₂O₅ and a molecular weight of 153.14 g/mol, this compound serves as a precise metabolic tracer for investigating carbohydrate metabolism, enzyme stereospecificity, and pathway flux analysis in biological and biotechnological systems . Its targeted 13C labeling at the C2 position confers distinct analytical advantages for NMR and mass spectrometry-based studies, distinguishing it from unlabeled xylitol and other positional isomers .

Why Unlabeled or Differentially Labeled Xylitol Cannot Replicate D-[2-13C]Xylitol’s Analytical Performance


Unlabeled xylitol, with a natural 13C abundance of only 1.1%, cannot provide the necessary signal enhancement for precise NMR tracking or mass spectrometric differentiation in complex biological matrices . Furthermore, alternative 13C-labeled forms such as D-[1-13C]xylitol or D-[5-13C]xylitol exhibit distinct metabolic fates and NMR chemical shift signatures, making them unsuitable for experiments requiring specific C2-position tracking . For instance, in yeast fermentation studies, [2-13C]xylose yields [2-13C]xylitol and [2-13C]ethanol, whereas [1-13C]xylose yields [1-13C]xylitol and [1-13C]ethanol, underscoring that the labeling position dictates the specific metabolic and analytical outcomes [1]. Substituting D-[2-13C]xylitol with any other analog would therefore compromise the ability to resolve enzyme stereospecificity, quantify carbon flux through specific pathways, or validate metabolite identity with the required positional precision.

D-[2-13C]Xylitol: Quantitative Evidence for Position-Specific Tracking and Enzyme Stereospecificity Determination


Enzymatic Oxidation of D-[2-13C]Xylitol Yields 4-13C-L-Xylulose, Not 2-13C-D-Xylulose, Demonstrating G2DH Stereospecificity

When D-[2-13C]xylitol is incubated with galactitol-2-dehydrogenase (G2DH), the product formed is 4-13C-L-xylulose, not the expected 2-13C-D-xylulose. This is confirmed by 13C NMR spectroscopy: the substrate C2 peak appears at δ 72.05 ppm, while new peaks at δ 74.97 and δ 75.96 ppm correspond to the C4 of the α and β anomers of 4-13C-L-xylulose [1]. In contrast, unlabeled xylitol or other positional isomers would not yield this specific spectral signature, precluding definitive identification of the oxidation site. The stereochemical outcome underscores that G2DH oxidizes xylitol at C2, a finding only resolvable with this regiospecific label.

Enzyme stereospecificity Rare sugar synthesis 13C NMR

High Isotopic Enrichment (≥99% 13C) Enables Quantitative Metabolic Flux Analysis with D-[2-13C]Xylitol

D-[2-13C]Xylitol is supplied with a 13C enrichment of ≥99% at the C2 position, compared to the natural abundance of 1.1% in unlabeled xylitol . This 90-fold increase in isotopic abundance allows for precise quantification of carbon atom fate using LC-MS or GC-MS . In contrast, uniformly labeled [U-13C]xylitol, while highly enriched, costs significantly more and provides no positional information. Positional isomers like D-[1-13C]xylitol or D-[5-13C]xylitol offer different labeling patterns that map to distinct metabolic pathways (e.g., entry into glycolysis vs. pentose phosphate pathway), making C2-specific labeling essential for studies targeting xylitol dehydrogenase-mediated steps.

Metabolic flux analysis Stable isotope labeling Quantitative MS

Distinct Mass Spectrometric Shift (+1 Da) Enables Unambiguous Metabolite Identification in Complex Matrices

The incorporation of a single 13C atom at C2 increases the molecular mass of D-[2-13C]xylitol to 153.14 g/mol, exactly 1.00 Da higher than unlabeled xylitol (152.15 g/mol) . This +1 Da mass shift provides a clear isotopic signature in MS/MS experiments, allowing researchers to distinguish labeled metabolites from background signals in complex biological extracts [1]. When compared to D-[1-13C]xylitol (also 153.14 g/mol), the fragmentation pattern in MS/MS will differ due to the labeling position, enabling positional verification of metabolite origin. Unlabeled xylitol cannot be differentiated from endogenous xylitol pools, leading to ambiguous flux calculations.

Metabolomics LC-MS Stable isotope tracing

Regioselective Metabolic Fate Differentiation in Yeast Fermentation: [2-13C]Xylitol vs. [1-13C]Xylitol

In whole-cell NMR studies of xylose-fermenting yeasts, [2-13C]xylose is reduced to [2-13C]xylitol, which is then metabolized to [2-13C]ethanol. In contrast, [1-13C]xylose yields [1-13C]xylitol and [1-13C]ethanol [1]. This demonstrates that the label position is preserved through the xylose reductase and xylitol dehydrogenase steps, allowing researchers to map the fate of individual carbon atoms. D-[2-13C]Xylitol serves as the direct intermediate for such studies, enabling precise quantification of xylitol dehydrogenase activity and pathway branching ratios. Unlabeled xylitol cannot provide this positional resolution, while [U-13C]xylitol would yield uniformly labeled ethanol, obscuring the specific enzymatic transformations.

Yeast metabolism Bioethanol production 13C NMR

D-[2-13C]Xylitol: High-Impact Applications in Metabolic Engineering and Biocatalyst Development


Determining Enzyme Stereospecificity of Alditol-2-Dehydrogenases

D-[2-13C]Xylitol is the definitive substrate for probing the oxidation site of galactitol-2-dehydrogenase (G2DH) and related alditol dehydrogenases. As demonstrated by De et al. (2025), incubation of this labeled substrate with G2DH yields 4-13C-L-xylulose, as identified by 13C NMR peaks at δ 74.97 and 75.96 ppm, confirming that oxidation occurs at C2, not C4 [1]. This experimental design is impossible with unlabeled xylitol due to low natural abundance 13C signals, and positional isomers would produce different product spectra, leading to ambiguous or erroneous stereochemical assignments. Industrial biocatalyst developers should use D-[2-13C]xylitol to validate enzyme specificity and guide the engineering of novel dehydrogenases for rare sugar production.

Quantitative Metabolic Flux Analysis in Pentose-Fermenting Microorganisms

Researchers investigating xylose and xylitol metabolism in yeasts such as Pichia stipitis or recombinant Saccharomyces cerevisiae require position-specific tracers to accurately model carbon flow. Studies have shown that [2-13C]xylitol is metabolized to [2-13C]ethanol, while [1-13C]xylitol yields [1-13C]ethanol, enabling precise differentiation of oxidative and non-oxidative pentose phosphate pathway contributions [2]. D-[2-13C]Xylitol, with its ≥99% 13C enrichment, provides the necessary signal intensity for robust LC-MS or GC-MS quantification in complex fermentation broths. Alternative tracers like [U-13C]xylitol, while highly enriched, obscure positional information and are cost-prohibitive for large-scale flux studies.

Metabolite Identification and Validation in Plant and Mammalian Xylitol Metabolism Studies

In studies of xylitol absorption, distribution, and metabolism in mammalian systems or plant tissues, D-[2-13C]xylitol serves as an internal standard and tracer. Its +1 Da mass shift allows for confident identification of xylitol-derived metabolites via high-resolution mass spectrometry, even in the presence of high endogenous xylitol background. For instance, in quantifying xylitol's conversion to D-xylulose or its incorporation into the glucuronic acid pathway, the position-specific label at C2 enables tracking of carbon atoms through the first committed step catalyzed by xylitol dehydrogenase . This level of resolution is unattainable with unlabeled material and is compromised by uniformly labeled alternatives.

Quality Control and Method Development for Isotopic Purity Assessment

For analytical laboratories developing LC-MS or NMR methods for stable isotope-labeled compounds, D-[2-13C]xylitol is an essential reference standard. Its certified isotopic enrichment (≥99% 13C at C2) and high chemical purity (≥98%) provide a reliable benchmark for instrument calibration, method validation, and quality control of labeled compound batches . Unlike multi-labeled standards, the single-site label simplifies spectral interpretation and reduces isotopic cluster complexity in MS, making it ideal for training and routine analytical workflows.

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